molecular formula C14H25NO4 B8151074 tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8151074
M. Wt: 271.35 g/mol
InChI Key: LHKWCGAIRTWMHU-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom (position 1) and a 3-oxopropoxymethyl substituent at position 4. The 3-oxopropoxymethyl group consists of an ether-linked propyl chain terminating in a ketone moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group serves to protect the amine during multi-step reactions, and the ketone enables further functionalization .

Boc protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in methanol or dichloromethane .

Etherification: Alkylation of 4-(hydroxymethyl)piperidine with 3-bromopropanone or a similar reagent to install the 3-oxopropoxy group .

Properties

IUPAC Name

tert-butyl 4-(3-oxopropoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-5-12(6-8-15)11-18-10-4-9-16/h9,12H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKWCGAIRTWMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, triethylamine), and oxidizing or reducing agents (e.g., potassium permanganate, hydrogen gas). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its piperidine structure allows for modifications that can lead to compounds with enhanced biological activity. Notably, it has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit enzymes like acetylcholinesterase and β-secretase.

Biological Studies

The compound has shown promise in biological research, particularly concerning enzyme inhibition and receptor binding:

  • Enzyme Inhibition : It effectively inhibits key enzymes involved in neurodegenerative processes, which may contribute to its neuroprotective effects.
  • Antioxidant Properties : Studies indicate that it exhibits antioxidant activity, reducing oxidative stress markers in cell cultures exposed to amyloid beta, which is associated with Alzheimer's pathology.

Organic Synthesis

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate is utilized as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical reactivity that can be exploited in organic synthesis.

In Vitro Studies

Research has demonstrated that this compound protects neuronal cells from amyloid-induced toxicity by modulating inflammatory cytokines such as TNF-α and IL-6. For instance, one study noted an increase in cell viability from 43.78% to 62.98% when co-administered with amyloid beta.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in mitigating cognitive deficits associated with Alzheimer's-like conditions. Some studies reported improvements in memory and learning tasks compared to untreated controls.

Alzheimer's Disease Models

A significant study involved administering this compound to rats subjected to scopolamine-induced memory impairment, resulting in improved performance on memory tasks and a reduction in oxidative stress markers compared to controls.

Neuroprotection Against Oxidative Stress

Another investigation focused on the compound's ability to mitigate oxidative damage induced by amyloid beta in cell cultures. Results indicated a significant reduction in malondialdehyde (MDA) levels, suggesting potential benefits in managing oxidative stress-related neuronal damage.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The oxopropoxy moiety may also play a role in binding to enzymes or other proteins, affecting their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ketone vs. Hydroxyl/Ester Groups :

    • The target compound’s 3-oxopropoxy group provides a reactive ketone site absent in hydroxyl- or ester-substituted analogs (e.g., 236406-33-0 or 1-Boc). This ketone facilitates nucleophilic additions (e.g., formation of hydrazones for chromatography) or reductions to alcohols .
    • Hydroxyl-containing analogs (e.g., 236406-33-0) exhibit higher polarity, improving aqueous solubility, but require protection during synthetic steps to prevent undesired side reactions .
  • Ether vs. Mesyl Groups :

    • The mesyl group in 929301-95-1 acts as a superior leaving group compared to the target’s ether linkage, enabling efficient SN2 substitutions (e.g., displacement with amines or thiols) .
  • Aromatic vs.

Biological Activity

Tert-butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate, with CAS number 206989-54-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 241.327 g/mol
  • Density : 1.023 g/cm³
  • Boiling Point : 328.35 °C
  • LogP : 2.55 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease. In vitro studies indicate that it can significantly reduce amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology .
  • Antioxidant Properties : The compound exhibits moderate antioxidant activity, reducing oxidative stress markers in cell cultures exposed to amyloid beta . This suggests a protective role against neuroinflammation and neuronal damage.
  • Cell Viability Enhancement : In studies involving astrocytes treated with amyloid beta, the compound improved cell viability, indicating its potential neuroprotective effects .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can protect astrocytes from amyloid-induced toxicity by modulating inflammatory cytokines such as TNF-α and IL-6. In one study, the compound showed an increase in cell viability from 43.78% to 62.98% when co-administered with amyloid beta .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing cognitive deficits associated with Alzheimer's-like conditions. Although results varied, some studies reported improvements in memory and learning tasks compared to untreated controls .

Case Studies

  • Alzheimer's Disease Models : A notable study involved administering this compound to rats subjected to scopolamine-induced memory impairment. The treatment resulted in improved performance on memory tasks and a reduction in oxidative stress markers compared to controls .
  • Neuroprotection Against Oxidative Stress : Another investigation focused on the compound's ability to mitigate oxidative damage induced by amyloid beta in cell cultures. Results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting that the compound could be beneficial in managing oxidative stress-related neuronal damage .

Data Summary Table

PropertyValue
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight241.327 g/mol
Density1.023 g/cm³
Boiling Point328.35 °C
LogP2.55
Enzyme Inhibition (AChE)IC₅₀ = 0.17 μM
Amyloid Beta Aggregation Inhibition85% at 100 μM

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